Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2)
Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2)
Executive Summary
Heterocycles are the foundational building blocks of modern pharmacology, comprising over 85% of all bioactive small-molecule drugs[1]. Among these, the oxazole ring represents a privileged scaffold. Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a highly functionalized, densely halogenated intermediate that offers orthogonal reactivity for the rapid assembly of complex molecular architectures[2].
This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, explores the mechanistic causality behind its regioselective functionalization, and outlines self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of Ethyl 2,4-dibromooxazole-5-carboxylate is critical for handling, storage, and reaction design. The presence of two heavy bromine atoms and an electron-withdrawing ester group fundamentally alters the electron density of the oxazole core[3][4].
Quantitative Data Summary
| Property | Value | Causality / Implication |
| CAS Registry Number | 1998215-93-2 | Unique identifier for regulatory and procurement tracking[5]. |
| Molecular Formula | C₆H₅Br₂NO₃ | High halogen ratio dictates high density and lipophilicity. |
| Molecular Weight | 298.92 g/mol | Significant mass contribution from dibromo substitution[5]. |
| Boiling Point | 323.2 ± 45.0 °C (Predicted) | Elevated BP due to strong dipole-dipole interactions and halogen bonding[3]. |
| Density | 1.963 ± 0.06 g/cm³ (Predicted) | Heavy atom effect from dual bromine incorporation[3]. |
| Storage Conditions | -20 °C, sealed, desiccated | Prevents ambient moisture from initiating slow hydrolysis at the highly electrophilic C2 position[3]. |
Scientific Insight: The stringent storage requirement (-20 °C, away from moisture) is not merely a precaution; it is a chemical necessity. The C2 position of the oxazole ring is flanked by electronegative oxygen and nitrogen atoms, creating a highly electron-deficient center. Prolonged exposure to atmospheric water can lead to nucleophilic attack and subsequent ring-opening or degradation.
Mechanistic Reactivity: The C2 vs. C4 Conundrum
The synthetic value of Ethyl 2,4-dibromooxazole-5-carboxylate lies in its capacity for site-selective cross-coupling. However, polyhalogenated heteroarenes often yield complex product mixtures if the reaction conditions are not meticulously controlled[1][6].
The Causality of Regioselectivity
In the dibromooxazole system, the two carbon-bromine bonds are not chemically equivalent:
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The C2 Position (Kinetic & Thermodynamic Sink): This carbon is positioned between the heteroatoms (O and N). According to the distortion-interaction model, the C-Br bond at C2 has a lower Bond Dissociation Energy (BDE) and represents the most electrophilic site on the ring[1]. It is the kinetically favored site for oxidative addition by Palladium(0) catalysts and the primary target for Nucleophilic Aromatic Substitution (SNAr).
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The C4 Position (Secondary Site): While activated by the adjacent C5-ethyl ester, the C4 position is less electrophilic than C2. Functionalization at C4 requires either the prior substitution of the C2 bromide or forcing thermodynamic conditions (elevated temperatures and aggressive ligands)[6].
Caption: Logical relationship governing the regioselective functionalization of the dibromooxazole scaffold.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a diagnostic checkpoint to verify the mechanistic trajectory before proceeding.
Caption: Self-validating experimental workflow for cryogenic cross-coupling of dibromooxazoles.
Protocol A: Regioselective C2-Suzuki-Miyaura Cross-Coupling
This protocol leverages the lower BDE of the C2-bromide to achieve mono-arylation, preventing complex product mixtures[1][6].
Reagents:
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Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv)
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Arylboronic acid (1.05 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₂CO₃ (2.0 equiv, 2M aqueous solution)
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Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
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System Purging: Charge a Schlenk flask with the oxazole substrate, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with ultra-high-purity Argon three times to prevent catalyst oxidation.
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Solubilization: Inject anhydrous 1,4-Dioxane to achieve a 0.2 M substrate concentration. Stir at room temperature until a homogeneous pale-yellow solution is achieved.
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Base Addition: Dropwise add the 2M K₂CO₃ solution over 5 minutes.
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Controlled Heating: Gradually heat the reaction mixture to 60 °C. Crucial Causality: Do not exceed 60 °C. Higher temperatures provide sufficient thermal energy to overcome the activation barrier for C4-oxidative addition, leading to di-arylation.
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Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot and dilute in 1 mL LC-MS grade Acetonitrile.
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Validation Pass: A single major peak corresponding to the mono-arylated mass [M−Br+Ar]+ validates orthogonal C2-selectivity.
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Validation Fail: The presence of a [M−2Br+2Ar]+ peak indicates over-reaction. If observed, immediately cool the reaction to 0 °C to arrest further C4 activation.
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Quench & Isolate: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines
Due to the strong electron-withdrawing nature of the C5-ester and the adjacent heteroatoms, the C2 position is highly susceptible to SNAr by primary and secondary amines.
Step-by-Step Methodology:
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Preparation: Dissolve Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
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Cryogenic Control: Cool the reaction vessel to -20 °C using a dry ice/isopropanol bath. Crucial Causality: The reaction is highly exothermic; cryogenic control prevents the degradation of the oxazole ring by localized heating[7].
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Nucleophile Addition: Add the desired amine (2.5 equiv) dropwise over 15 minutes. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.
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Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
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Validation Pass: The starting material (UV-active, Rf ~0.6) is consumed. A new, highly fluorescent spot appears at Rf ~0.3 under 254 nm UV light, confirming the formation of the C2-aminated product via a transient Meisenheimer complex.
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Workup: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane, and concentrate under reduced pressure.
Conclusion
Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a potent, dual-functionalized heterocyclic building block. By understanding the intrinsic electronic biases of the oxazole core—specifically the kinetic and thermodynamic preference for C2 activation over C4—researchers can deploy self-validating protocols to achieve orthogonal functionalization. Strict adherence to temperature controls and real-time analytical validation ensures that this scaffold can be reliably integrated into complex drug discovery pipelines.
References
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Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Exchange Using Continuous Stirred-Tank Reactors Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromides ∩ Esters| Ambeed [ambeed.com]
- 3. 2,4-二溴唑-5-羧酸乙酯 CAS#: 1998215-93-2 [m.chemicalbook.com]
- 4. 5-Oxazolecarboxylic acid, 2,4-dibromo-, ethyl ester CAS#: 1998215-93-2 [chemicalbook.com]
- 5. 1998215-93-2 CAS Manufactory [m.chemicalbook.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
